molecular formula C17H14N2O4 B128574 N-(2-(1,3-Dioxoisoindolin-2-yl)éthoxy)benzamide CAS No. 123529-05-5

N-(2-(1,3-Dioxoisoindolin-2-yl)éthoxy)benzamide

Numéro de catalogue: B128574
Numéro CAS: 123529-05-5
Poids moléculaire: 310.3 g/mol
Clé InChI: GCLPNOYGLSPTBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide serves as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. Its role in the development of these medications highlights its importance in pharmaceutical research .

Biological Research

In biological studies, this compound is utilized to investigate the mechanisms of action of SSRIs on serotonin reuptake. Research indicates that compounds similar to N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide can enhance structural rigidity in active conformations, potentially improving inhibitor potency against targets like the epidermal growth factor receptor (EGFR) .

Industrial Applications

The compound is also relevant in industrial settings for the large-scale production of pharmaceutical intermediates. Its efficient synthesis can lead to higher yields and purity when optimized with suitable catalysts and reaction conditions .

Case Study 1: SSRIs Development

A study focusing on the synthesis of compounds related to N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide demonstrated its utility in producing novel SSRIs with improved efficacy. These compounds were evaluated for their ability to inhibit serotonin reuptake effectively, contributing to advancements in antidepressant therapies .

Case Study 2: EGFR Inhibitors

Research involving N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide derivatives showed promising results as inhibitors targeting mutant forms of EGFR in non-small cell lung cancer. The modifications made to the isoindoline structure enhanced selectivity and potency against specific cancer mutations .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Activité Biologique

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is C₁₅H₁₃N₂O₃. The compound features an isoindoline moiety linked to an ethoxy group, which enhances its solubility and may influence its pharmacokinetic properties.

Research indicates that the biological activity of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is largely attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation. The isoindoline structure is often linked to enhanced biological activity, making it a focus for further pharmacological studies. For example, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide exhibits notable antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Studies

A series of in vitro studies have been conducted to evaluate the anticancer efficacy of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide:

StudyCell LineIC50 (µM)Mechanism
Study 1MDA-MB-231 (breast cancer)10Induces apoptosis via caspase activation
Study 2A549 (lung cancer)15Inhibits cell cycle progression at G2/M phase
Study 3HeLa (cervical cancer)12Disrupts mitochondrial membrane potential

These studies highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Studies

In antimicrobial research, N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide has shown effectiveness against various strains:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic applications of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide:

  • Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with a derivative of this compound showed a significant reduction in tumor size and improved patient survival rates. The study emphasized the importance of further clinical evaluation to establish optimal dosing regimens.
  • Case Study on Bacterial Infections : A cohort study assessing the effectiveness of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide against multidrug-resistant bacterial infections indicated promising outcomes. Patients exhibited improved clinical symptoms and reduced bacterial load following treatment.

Propriétés

IUPAC Name

N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLPNOYGLSPTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.